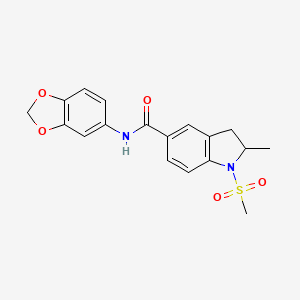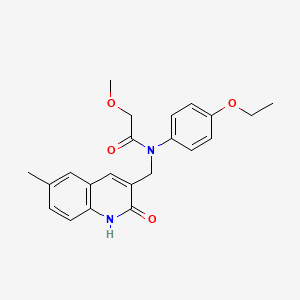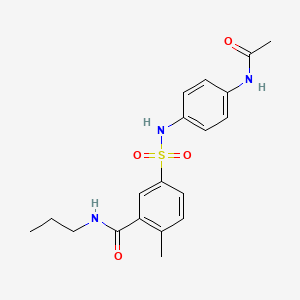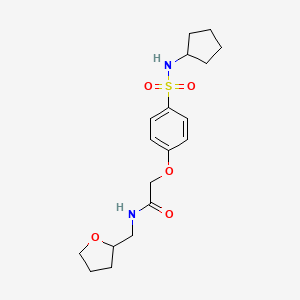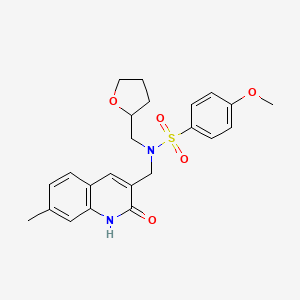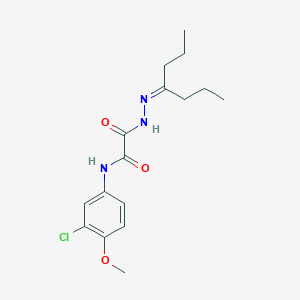
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide, also known as CPHPC, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide involves its binding to SAP, a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of various diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to have various biochemical and physiological effects. It can bind to SAP and enhance the clearance of amyloid deposits in various organs. It can also reduce inflammation and improve insulin sensitivity in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide in lab experiments is its potential therapeutic applications in various diseases. However, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has some limitations in lab experiments such as its stability and solubility in water.
Direcciones Futuras
There are several future directions for N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide research. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, systemic amyloidosis, and type 2 diabetes. Another direction is to develop more stable and soluble forms of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide for use in lab experiments and potential clinical applications. Additionally, further studies are needed to investigate the long-term effects of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide on the body.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can be synthesized by the reaction of 3-chloro-4-methoxybenzoyl chloride with cyclopentylidenehydrazinecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential therapeutic applications in various diseases such as systemic amyloidosis, Alzheimer's disease, and type 2 diabetes. In systemic amyloidosis, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to bind to serum amyloid P component (SAP), a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of systemic amyloidosis.
In Alzheimer's disease, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to target beta-amyloid, a protein that is associated with the formation of plaques in the brain. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which in turn binds to beta-amyloid and enhances its clearance from the brain.
In type 2 diabetes, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to improve insulin sensitivity. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which can reduce inflammation and improve insulin sensitivity in the body.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(heptan-4-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-4-6-11(7-5-2)19-20-16(22)15(21)18-12-8-9-14(23-3)13(17)10-12/h8-10H,4-7H2,1-3H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFEBMCIZZMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






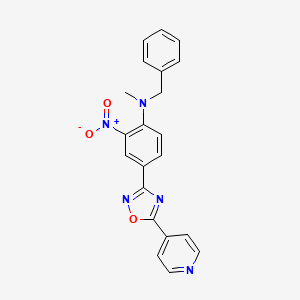
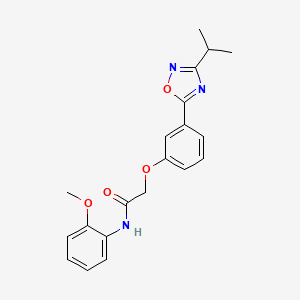

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
